1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-17-8-6-15(7-9-17)19-12-10-18(11-13-19)14-2-4-16(5-3-14)20(21)22/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCKOFMRPAJEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408653 | |
| Record name | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74852-61-2 | |
| Record name | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74852-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-METHOXYPHENYL)-4-(4-NITROPHENYL)PIPERAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-methoxyaniline with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with piperazine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products:
Reduction: 1-(4-Methoxyphenyl)-4-(4-aminophenyl)piperazine.
Oxidation: 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Research
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine has been studied for its potential pharmacological effects, including:
- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects, making this compound a candidate for further exploration in mood disorder treatments .
- Antitumor Properties : Preliminary studies suggest that compounds with similar structures may possess antitumor activity, warranting investigation into their efficacy against various cancer cell lines .
Pharmaceutical Development
The compound is being explored for its potential in drug formulation due to its structural characteristics that allow for modification and optimization in medicinal chemistry. It can serve as a lead compound in the development of new therapeutic agents targeting central nervous system disorders and other health conditions.
Chemical Manufacturing
This compound is utilized in the synthesis of other chemical compounds, particularly in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Case Study 1: Antidepressant Activity
A study conducted on piperazine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The results indicated that the compound could modulate serotonin levels, suggesting its potential as a treatment for depression .
Case Study 2: Antitumor Research
In vitro studies have shown that piperazine derivatives exhibit cytotoxic effects against specific cancer cell lines. Further research on this compound could provide insights into its mechanism of action and therapeutic potential in oncology .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceuticals | Lead compound for antidepressants and antitumor drugs | Development of new therapeutic agents |
| Chemical Synthesis | Intermediate in organic synthesis | Facilitation of complex chemical reactions |
| Research | Study of biological activities | Insights into pharmacological effects |
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, altering their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) and hydroxyl (-OH) groups enhance hydrogen-bonding capacity and solubility compared to halogenated (e.g., -Cl) or acylated (e.g., -COC₆H₄F) derivatives . Nitro (-NO₂) groups stabilize charge-transfer interactions in crystal lattices, as seen in hydrogen succinate salts of 4-(4-nitrophenyl)piperazinium derivatives .
Biological Activity: Antifungal Activity: The methoxy analog’s demethylation to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine improves antifungal efficacy by increasing polarity and target binding . Antiparasitic Activity: Dichlorophenyl derivatives exhibit higher lipophilicity, enhancing membrane permeability for Trypanosoma cruzi inhibition . Receptor Binding: p-MPPI and p-MPPF demonstrate that bulky substituents (e.g., iodobenzamido) enhance 5-HT₁A receptor antagonism but reduce synthetic feasibility .
Synthetic Efficiency :
- Halogenated derivatives (e.g., 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine) achieve higher yields (80%) due to favorable reaction kinetics in Pd/C-catalyzed hydrogenation .
- Demethylation of methoxy derivatives requires harsh conditions (e.g., HBr/AcOH), limiting scalability .
Crystallographic and Conformational Differences
- This compound : Forms hydrogen-bonded chains via N–H···O interactions between piperazine NH and nitro groups, favoring polar crystal packing .
- 1-(4-Fluorobenzoyl)-4-(4-nitrophenyl)piperazine (BIQYIM) : Adopts a twisted conformation due to steric hindrance from the fluorobenzoyl group, reducing crystallinity compared to the methoxy analog .
- 4-(4-Nitrophenyl)piperazinium hydrogen succinate : Exhibits a "chain of rings" motif stabilized by succinate anions, enhancing thermal stability (decomposition >200°C) .
Pharmacological and Industrial Relevance
- Methoxy Derivatives : Preferred for antifungal drug intermediates due to balanced lipophilicity and ease of derivatization .
- Nitro-Halogen Hybrids : Optimized for antiparasitic applications but face regulatory hurdles due to halogenated byproducts .
- Acylated Piperazines: Limited to structural studies due to synthetic complexity and poor bioavailability .
Biological Activity
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, often referred to as MeOPP-NO2, is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound is a derivative of piperazine, characterized by the presence of a methoxy and a nitrophenyl group. The general structure can be represented as follows:
The synthesis typically involves the reaction of 4-methoxyphenylpiperazine with 4-nitroaniline under appropriate conditions to yield the desired product. The crystallization process often employs solvents like methanol or ethyl acetate to facilitate the formation of salts, which can be analyzed using techniques such as single-crystal X-ray diffraction to confirm their structures .
1. Anticholinesterase Activity
One of the significant biological activities associated with MeOPP-NO2 is its inhibitory effect on cholinesterase enzymes, which are crucial in the management of neurodegenerative diseases like Alzheimer's. Recent studies have shown that piperazine derivatives can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds with similar structures demonstrated IC50 values ranging from 0.014 to 2.097 µM against BChE, indicating promising potential for therapeutic applications .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| MeOPP-NO2 | TBD | BChE |
| 4m | 0.092 | BChE |
| Donepezil | 1.419 | BChE |
2. Antimicrobial Properties
Piperazine derivatives, including MeOPP-NO2, have been explored for their antimicrobial properties. Research indicates that these compounds exhibit varying degrees of antibacterial and antifungal activities. The presence of nitro groups in piperazine derivatives often enhances their bioactivity against a range of pathogens .
3. Psychotropic Effects
MeOPP-NO2 has also been investigated for its psychotropic effects similar to those of amphetamines but with a notably lower potential for abuse. This makes it an interesting candidate for further development in treating mood disorders .
Case Studies
Case Study 1: Cholinesterase Inhibition
In a study assessing the cholinesterase inhibitory activity of various piperazine derivatives, MeOPP-NO2 was evaluated alongside other compounds. The results indicated that while some derivatives showed higher potency, MeOPP-NO2 exhibited significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for further optimization in Alzheimer's treatment.
Case Study 2: Antimicrobial Evaluation
A series of tests conducted on piperazine derivatives against common bacterial strains revealed that MeOPP-NO2 demonstrated effective inhibition zones comparable to established antibiotics. This suggests its potential utility in developing new antimicrobial agents.
Q & A
Q. Methodological Answer
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., CHNO) and detects impurities.
- 2D NMR (COSY, NOESY): Resolves overlapping signals; NOESY correlations identify spatial proximity between methoxyphenyl and nitrophenyl groups .
- Elemental Analysis: Validates purity (>95%) when NMR and HRMS data conflict, especially for halogenated byproducts .
- Dynamic Light Scattering (DLS): Assesses aggregation in solution, which may obscure NMR signals .
What in vitro biological assays evaluate its pharmacological potential?
Basic Research Question
- Receptor Binding Assays: Test affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement, given structural similarity to arylpiperazine antidepressants .
- Antimicrobial Screening: Disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans) assess nitro group-mediated toxicity .
Q. Advanced Research Consideration
- Dose-Response Profiling: IC values for monoamine reuptake inhibition (using synaptosomal preparations) quantify potency.
- Metabolic Stability: Liver microsome assays (e.g., rat CYP450 isoforms) predict pharmacokinetics, noting nitro reduction as a potential metabolic pathway .
How do substituents influence reactivity and bioactivity?
Q. Methodological Answer
- Electron-Withdrawing Nitro Groups: Enhance electrophilicity, facilitating nucleophilic attacks (e.g., SNAr reactions) but reduce solubility.
- Methoxy Groups: Increase lipophilicity and membrane permeability, critical for CNS-targeted activity. Substituent position (para vs. meta) alters receptor binding; para-methoxy groups optimize serotonin reuptake inhibition .
- Fluorine Substitution: Introduced via benzoyl chlorides (e.g., 2-fluorobenzoyl chloride), improves metabolic stability and bioavailability .
What strategies optimize solubility and stability for in vivo studies?
Q. Advanced Research Consideration
- Cyclodextrin Inclusion Complexes: Enhance aqueous solubility by encapsulating hydrophobic aryl groups, though this may reduce membrane permeability .
- Salt Formation: Hydrochloride salts improve crystallinity and stability. For example, protonation of the piperazine nitrogen increases water solubility .
- Nanoformulation: Lipid-based nanoparticles mitigate degradation in physiological pH, with encapsulation efficiency monitored via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
